n-Butylnaphthalen-1-amine
Overview
Description
N-Butylnaphthalen-1-amine is a chemical compound with the molecular formula C14H17N . It is a derivative of n-butylamine, which is a colorless liquid and one of the four isomeric amines of butane .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The exact classification of this compound would depend on its specific molecular structure, which is not provided in the available resources.Scientific Research Applications
Fluorescent Markers for Lipid Droplets
N-Butylnaphthalen-1-amine is utilized in the creation of fluorescent dyes for labeling lipid droplets in cells. A study by Ni et al. (2020) demonstrated the use of 4-bromo-N-butylnaphthalimide (a derivative of this compound) in constructing fluorescent dyes with high fluorescence quantum yields and excellent photostability. These dyes effectively labeled lipid droplets in cancer and normal cells with minimal toxicity, highlighting their potential in cellular imaging applications (Ni et al., 2020).
Synthesis of Aminonaphthalenes
Wang et al. (2003) described a method for rapidly preparing 1-aminonaphthalenes, which include this compound, using a palladium-catalyzed aryl amination under microwave conditions. This process indicates a more efficient approach to synthesize such compounds, which are useful in various chemical applications (Wang, Magnin, & Hamann, 2003).
Development of High Tg Polymeric Materials
In research by Liou et al. (2006), naphthylamine-derived aromatic dicarboxylic acids, related to this compound, were used to create high glass-transition temperature (Tg) poly(amine-hydrazide)s. These polymers, which could be converted into oxadiazole polymers, exhibited good solubility, mechanical properties, and thermal stability, making them suitable for blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).
Electroluminescent Properties in Organic Electronics
Wang et al. (2021) explored the use of N,N-diphenylnaphthalen-2-amine derivatives in synthesizing hybrid compounds for blue light emitting. These compounds, related to this compound, showed promising thermal stabilities and photophysical properties, indicating their potential in the development of organic electronics and light-emitting devices (Wang et al., 2021).
Environmental Applications: Removal of Aromatic Amines
A study by Nyssen et al. (1990) investigated the removal of aromatic amines, including 1- and 2-aminonaphthalene (related to this compound), from water using foam flotation. This research provides insights into environmental applications for the removal of harmful aromatic compounds from aqueous solutions (Nyssen, White, Bibring, & Wilson, 1990).
properties
IUPAC Name |
N-butylnaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKRQONUUHKYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978476 | |
Record name | N-Butylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6281-00-1 | |
Record name | NSC6195 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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